2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Cross-coupling Chemoselectivity Aryl Bromide

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 1548615-39-9) is a halogenated aromatic building block featuring a 1,2,4-trisubstituted benzene core bearing bromo, fluoro, and propargyloxy substituents. Its molecular formula is C₉H₆BrFO with a molecular weight of 229.05 g/mol, and it is typically supplied with a minimum purity of 95%.

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
CAS No. 1548615-39-9
Cat. No. B1406207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
CAS1548615-39-9
Molecular FormulaC9H6BrFO
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESC#CCOC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2
InChIKeyPKPUZAGUCCRHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 1548615-39-9): Technical Baseline & Procurement-Relevant Specifications


2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 1548615-39-9) is a halogenated aromatic building block featuring a 1,2,4-trisubstituted benzene core bearing bromo, fluoro, and propargyloxy substituents . Its molecular formula is C₉H₆BrFO with a molecular weight of 229.05 g/mol, and it is typically supplied with a minimum purity of 95% . The compound is designed for modular incorporation into complex organic molecules via orthogonal reaction manifolds—the aryl bromide enables transition metal-catalyzed cross-coupling, while the terminal alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related click chemistry applications [1].

Orthogonal reaction handles: Aryl bromide (Suzuki, Sonogashira) and terminal alkyne (CuAAC click chemistry) enable sequential modular synthesis.
Fluorine-directed physicochemical tuning: Aryl fluoride modulates lipophilicity and metabolic stability, important for lead optimization in medicinal chemistry.
95% minimum purity specification: Baseline quality for reliable stoichiometric calculations and minimized side-reaction risk in sensitive couplings.

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1548615-39-9): Why In-Class Substitution Is Not Straightforward


Substituting 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene with a close analog—such as a non-halogenated propargyl ether, a regioisomeric bromofluoro congener, or a mono-halogenated variant—introduces significant and often unacceptable deviations in reactivity, selectivity, and downstream synthetic utility. The precise 1,2,4-substitution pattern dictates both the electronic environment for nucleophilic aromatic substitution and the steric accessibility for palladium-catalyzed cross-coupling [1]. Furthermore, the presence of the aryl fluoride confers distinct physicochemical properties, including modulated lipophilicity and potential metabolic stability, that are absent in non-fluorinated or differently fluorinated analogs [2]. The following evidence quantifies these critical differentiators.

Target Compound
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Dual C–Br/C–alkyne handles; 1,2,4-substitution pattern with electron‑withdrawing fluoro at position 1.
Substitute / Analog
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Lacks aryl bromide; cannot undergo Pd‑catalyzed cross‑coupling at the halogen position — limits scaffold diversification.
Target Compound
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Fluorine at position 1 (para to propargyloxy) exerts a distinct electronic effect on SNAr reactivity and lipophilicity.
Regioisomer
2-Bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene (CAS 457628-49-8)
Reversed substitution pattern alters electronic activation for nucleophilic aromatic substitution and may shift logP significantly — not a drop-in replacement.
Target Compound
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Orthogonal bromo/alkyne design validated in patent CN110734436A for heterocyclic drug-candidate synthesis.
Generic Halogenated Benzene
Simple bromofluorobenzene (e.g., 1-bromo-2-fluorobenzene)
No alkyne handle; cannot participate in CuAAC or 1,3‑dipolar cycloadditions — reduces synthetic modularity and bioconjugation potential.

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1548615-39-9): Quantitative Differentiation vs. Analogs & Alternatives


Orthogonal Reactivity: Chemoselective Cross-Coupling Enabled by Dual Halogenation

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene possesses a reactive aryl bromide (C–Br bond) while the aryl fluoride (C–F bond) remains largely inert under standard palladium-catalyzed cross-coupling conditions. This orthogonal reactivity allows for selective functionalization at the bromine-bearing position without disturbing the fluorine or propargyl groups. In contrast, the non-brominated analog 1-fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 124700-26-1) lacks the bromide handle, rendering it unsuitable for Suzuki-Miyaura or Sonogashira couplings at that position, thereby limiting its utility as a diversification scaffold . The halogen mobility order in SNAr reactions (F < Cl < Br) further supports that the bromine atom in this compound will undergo substitution far more readily than the fluorine [1].

Orthogonal Cross‑Coupling
Cross‑study comparable
Target compound carries a reactive C–Br group that participates in Suzuki and Sonogashira couplings; the non‑brominated analog 1-fluoro-4-(prop-2-yn-1-yloxy)benzene lacks this handle and cannot undergo analogous Pd‑catalyzed coupling at the halogen position.
Supports sequential site‑selective functionalization strategies.
Based on comparison under standard cross‑coupling conditions; reactivity confirmed in the context of SNAr order (F
CuAAC Reactivity
Class‑level inference
Class‑level evidence from 1‑substituted‑4‑(prop‑2‑yn‑1‑yloxy)benzene derivatives with anthracenenitrile oxide shows efficient, regioselective 1,3‑dipolar cycloaddition, yielding isoxazole products as single regioisomers.
Enables modular bioconjugation and triazole‑based library construction.
Data obtained on close structural analogs; direct confirmation on the title compound is advisable for critical applications.
Regiochemical Impact
Class‑level inference
The 1,2,4‑substitution pattern (Br‑2, F‑1, propargyloxy‑4) presents a different electronic environment compared to the 2‑bromo‑4‑fluoro‑1‑(prop‑2‑yn‑1‑yloxy) regioisomer. Literature data indicate fluorine position can switch SNAr activation/deactivation and shift logP by 0.5–1.5 units.
Regioisomer choice may alter synthetic route efficiency and compound physicochemical profile.
LogP shift range derived from fluorine bioisostere studies; experimental determination recommended for the specific scaffold.
Synthetic Yield
Class‑level inference
Propargyl ether formation from substituted phenols proceeds in 53–85% isolated yield (general method). A closely related analog (1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene) was obtained in 87% yield.
Supports reliable and scalable production of this building block.
Yields are class‑level; batch‑specific data should be verified with the supplier.
Patent‑Validated Intermediate
Supporting evidence
The compound is explicitly named as a reactant in Chinese patent CN110734436A for the synthesis of pyrimidine‑ and pyrazine‑fused heterocyclic drug candidates.
Indicates validated synthetic utility in an industrial medicinal chemistry context.
Patent citation from Molaid; review the full document for reaction conditions and scope.
Purity Specification
Supporting evidence
Commercial suppliers (e.g., AKSci) list a minimum purity of 95% for this compound.
Provides a quality baseline for stoichiometric calculations and reproducibility.
Supplier specification; independent batch verification is recommended for highly sensitive reactions.
Cross-coupling Chemoselectivity Aryl Bromide

Click Chemistry Compatibility: Quantified Reactivity of Propargyl Ether Moiety

The propargyl ether moiety of 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene serves as a robust terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 1,3-dipolar cycloadditions. A study of 1-substituted-4-(prop-2-yn-1-yloxy)benzene derivatives with anthracenenitrile oxide reported the formation of isoxazole products in good yields and as single regioisomers, confirming the high efficiency and regioselectivity of this class of propargyl ethers in click-type reactions [1]. This contrasts with compounds lacking the alkyne functionality—such as simple halogenated benzenes (e.g., 1-bromo-2-fluorobenzene) or saturated ethers—which cannot participate in such chemoselective ligation reactions and thus offer reduced modularity in bioconjugation and materials science applications.

CuAAC Reactivity
Class‑level inference
Class‑level evidence from 1‑substituted‑4‑(prop‑2‑yn‑1‑yloxy)benzene derivatives with anthracenenitrile oxide shows efficient, regioselective 1,3‑dipolar cycloaddition, yielding isoxazole products as single regioisomers.
Enables modular bioconjugation and triazole‑based library construction.
Data obtained on close structural analogs; direct confirmation on the title compound is advisable for critical applications.
Click Chemistry CuAAC 1,3-Dipolar Cycloaddition

Regiochemical Precision: Impact of Substitution Pattern on Reactivity and Physicochemical Profile

The 1,2,4-substitution pattern of 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is distinct from its regioisomer 2-bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene (CAS 457628-49-8). This difference in substitution is not trivial; it alters both the electronic landscape of the aromatic ring and the spatial presentation of the reactive groups. The fluoro substituent, when placed para to the propargyloxy group, is known to be slightly deactivating toward nucleophilic aromatic substitution, whereas a meta-fluoro is activating [1]. Furthermore, the presence and position of fluorine directly modulates lipophilicity (logP), a critical parameter for compound permeability and metabolic stability in drug discovery [2]. In a molecular matched pair analysis, replacing an oxygenated functionality (e.g., methoxy) with fluorine typically results in a measurable logP shift (often a decrease, depending on context), which is a key determinant of a compound's drug-likeness [2].

Regiochemical Impact
Class‑level inference
The 1,2,4‑substitution pattern (Br‑2, F‑1, propargyloxy‑4) presents a different electronic environment compared to the 2‑bromo‑4‑fluoro‑1‑(prop‑2‑yn‑1‑yloxy) regioisomer. Literature data indicate fluorine position can switch SNAr activation/deactivation and shift logP by 0.5–1.5 units.
Regioisomer choice may alter synthetic route efficiency and compound physicochemical profile.
LogP shift range derived from fluorine bioisostere studies; experimental determination recommended for the specific scaffold.
Regioselectivity Structure-Activity Relationship Lipophilicity

Synthetic Accessibility: Documented Yield for Propargyl Ether Installation

The propargyl ether linkage in (prop-2-ynyloxy)benzene derivatives is typically installed via alkylation of a phenol precursor with propargyl bromide. A general method for this transformation, applied to a range of substituted phenols, achieved isolated yields between 53% and 85% under optimized conditions (K₂CO₃, acetone, room temperature to reflux) [1]. For a closely related compound, 1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene, an isolated yield of 87% was reported from the reaction of 2-bromo-5-fluorophenol with propargyl bromide, demonstrating the high efficiency of this synthetic step for this scaffold . This robust alkylation chemistry underpins the reliable and cost-effective production of 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene compared to analogs requiring more complex, lower-yielding syntheses.

Synthetic Yield
Class‑level inference
Propargyl ether formation from substituted phenols proceeds in 53–85% isolated yield (general method). A closely related analog (1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene) was obtained in 87% yield.
Supports reliable and scalable production of this building block.
Yields are class‑level; batch‑specific data should be verified with the supplier.
Synthetic Yield Alkylation Process Chemistry

Documented Use as Key Intermediate in Patent-Protected Drug Discovery Programs

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is explicitly claimed and utilized as a reactant in the synthesis of pyrimidine- or pyrazine-containing fused heterocyclic compounds, as disclosed in Chinese patent application CN110734436A [1]. This patent, assigned to Shanghai Qingyu Pharmaceutical Technology Co., describes the preparation of novel compounds with potential therapeutic applications. The use of this specific halogenated propargyl ether in a patent-protected synthetic route demonstrates its selection over other available building blocks by industrial medicinal chemists, likely due to its unique combination of orthogonal reactivity and appropriate physicochemical properties.

Patent‑Validated Intermediate
Supporting evidence
The compound is explicitly named as a reactant in Chinese patent CN110734436A for the synthesis of pyrimidine‑ and pyrazine‑fused heterocyclic drug candidates.
Indicates validated synthetic utility in an industrial medicinal chemistry context.
Patent citation from Molaid; review the full document for reaction conditions and scope.
Medicinal Chemistry Pharmaceutical Intermediate Patent Literature

Purity Benchmarking: 95% Minimum Purity Specification from Commercial Suppliers

Commercial suppliers of 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, such as AKSci, list a minimum purity specification of 95% for this compound . This provides a baseline quality assurance metric for procurement. While this purity level is common for research-grade building blocks, it serves as a verifiable point of comparison against alternative suppliers or in-house synthetic batches. For a compound of this molecular weight (229.05 g/mol), a 5% impurity level corresponds to approximately 11.5 g/mol of undefined material, which could impact yield calculations and purity of downstream products in sensitive reactions.

Purity Specification
Supporting evidence
Commercial suppliers (e.g., AKSci) list a minimum purity of 95% for this compound.
Provides a quality baseline for stoichiometric calculations and reproducibility.
Supplier specification; independent batch verification is recommended for highly sensitive reactions.
Quality Control Purity Analytical Specification

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1548615-39-9): High-Value Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of Patent-Protected Heterocyclic Drug Candidates

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a directly cited reactant in the preparation of pyrimidine- and pyrazine-fused heterocyclic compounds with potential therapeutic utility, as disclosed in CN110734436A [1]. Its incorporation into these scaffolds is enabled by the orthogonal reactivity of the aryl bromide (for cross-coupling) and the terminal alkyne (for click chemistry or Sonogashira coupling), which allows for the rapid assembly of complex molecular architectures. This documented use case provides strong validation for procuring this compound in drug discovery programs targeting novel kinase inhibitors or other heterocycle-based therapeutics.

Chemical Biology: Modular Bioconjugation via CuAAC Click Chemistry

The terminal alkyne of the propargyloxy group serves as a reliable handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier bioconjugation strategy. Following initial functionalization of the aryl bromide (e.g., via Suzuki-Miyaura coupling to introduce a targeting ligand or fluorophore), the alkyne remains available for subsequent conjugation to an azide-bearing biomolecule (e.g., a protein, peptide, or nucleic acid). The class-level evidence for efficient, regioselective click reactions of 4-(prop-2-yn-1-yloxy)benzene derivatives supports this application [2]. This orthogonal dual-functionality makes the compound a strategic building block for assembling multifunctional probes or targeted therapeutics.

Organic Synthesis: Scaffold Diversification via Sequential Cross-Coupling and Functionalization

The distinct reactivity of the C–Br and C–F bonds in 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene permits sequential functionalization strategies that are not possible with mono-halogenated or non-halogenated propargyl ethers. The aryl bromide can undergo a first-stage cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to install a complex aryl, heteroaryl, or alkynyl group . Subsequently, under harsher conditions or using specialized catalysts, the aryl fluoride may be activated for a second nucleophilic aromatic substitution or cross-coupling, allowing for the construction of densely functionalized arenes with high regiochemical control.

Materials Science: Synthesis of Fluorinated Polymers and Advanced Electronic Materials

The combination of fluorine and a propargyl ether makes this compound a candidate monomer or chain extender for the synthesis of fluorinated polymers and advanced materials. Fluorinated aromatic building blocks are prized in materials science for their ability to modulate electronic properties, increase thermal stability, and reduce dielectric constants. The alkyne group can be polymerized via click chemistry or used in cross-linking reactions, while the aryl bromide provides a site for further chain extension or functionalization. This positions 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a versatile precursor for creating tailored polymeric materials for organic electronics, coatings, or separation membranes.

Application
Selection Property
Validation Focus
Medicinal chemistry: heterocyclic drug-candidate synthesis
Orthogonal C–Br and alkyne reactivity for sequential cross‑coupling and cyclization
Reaction compatibility in the target scaffold; side‑product profile under Pd catalysis
Chemical biology: modular bioconjugation via CuAAC
Propargyl ether click handle enables chemoselective ligation with azide‑modified biomolecules
CuAAC efficiency and regiospecificity with the chosen azide partner
Organic synthesis: scaffold diversification
Sequential functionalization: first C–Br, then C–F activation under controlled conditions
Orthogonality window between bromide and fluoride reactivity
Materials science: fluorinated polymers and electronic materials
Fluorine for electronic tuning and alkyne for polymerization or cross‑linking
Polymerization efficiency; thermal and dielectric property impact

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